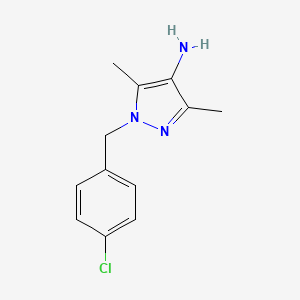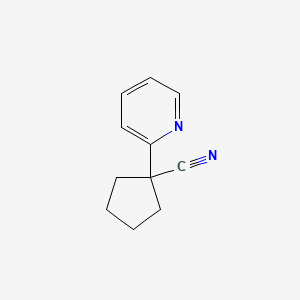
1-(Pyridin-2-yl)cyclopentanecarbonitrile
概要
説明
“1-(Pyridin-2-yl)cyclopentanecarbonitrile” is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.22638 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyridin-2-yl)cyclopentanecarbonitrile” include its molecular formula (C11H12N2) and molecular weight (172.22638) . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.科学的研究の応用
Crystal Structure and Chemical Reactions
- Research shows that pyridin-2-yl compounds, including derivatives of 1-(Pyridin-2-yl)cyclopentanecarbonitrile, are involved in complex chemical reactions that lead to the formation of various compounds. For example, quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives react with 1,3-dicarbonyl compounds to produce substituted pyran iodides. These reactions are characterized by high regioselectivity and have been studied using x-ray structural analysis (Shestopalov et al., 1991).
Synthesis and Biological Evaluation
- 1-(Pyridin-2-yl)cyclopentanecarbonitrile derivatives have been synthesized and evaluated for their biological properties. For example, research has led to the synthesis of compounds like 1,3-bis(pyridin-2-yl)prop-2-en-1-one and their evaluation for antimicrobial and antioxidant activity. Some of these compounds have demonstrated moderate antifungal activity, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Molecular Structure Analysis
- Studies on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines provide insight into the molecular structures of pyridin-2-yl compounds. These studies show consistent conformations between the pyridine rings and the bridging cyclohexane rings. The crystal packing in these compounds is influenced by various intermolecular interactions, including C–H⋯N and π⋯π contacts (Lai et al., 2006).
Photoreactions and Spectroscopy
- Pyridin-2-yl compounds exhibit interesting photoreactions and spectroscopic properties. For instance, 2-(1H-pyrazol-5-yl)pyridines demonstrate various types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These compounds provide a unique example of molecules displaying multiple photoreaction types, which are studied using spectroscopic methods and quantum chemical computations (Vetokhina et al., 2012).
Chemical Synthesis and Coordination Chemistry
- Pyridin-2-yl compounds are used in chemical synthesis and coordination chemistry. Research has focused on the synthesis of derivatives and their complex chemistry, including their use as ligands and in the formation of luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Safety and Hazards
特性
IUPAC Name |
1-pyridin-2-ylcyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-11(6-2-3-7-11)10-5-1-4-8-13-10/h1,4-5,8H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLREHCMBWHUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)cyclopentanecarbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

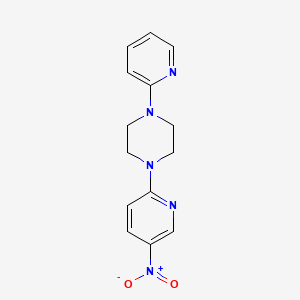
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B3135323.png)
![N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B3135324.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3135325.png)
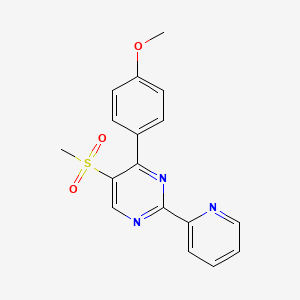
![7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine](/img/structure/B3135336.png)

![5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione](/img/structure/B3135355.png)
![(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid](/img/structure/B3135367.png)
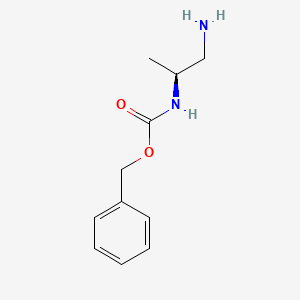
![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)
![N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine](/img/structure/B3135404.png)
